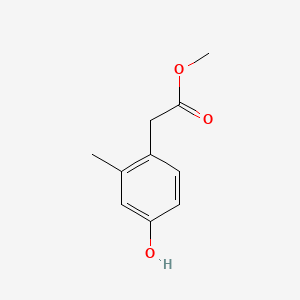

Methyl 4-hydroxy-2-methylphenylacetate

説明

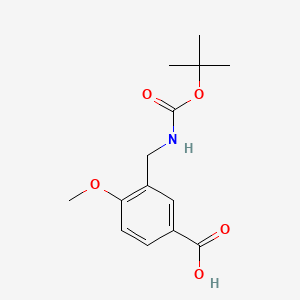

“Methyl 4-hydroxy-2-methylphenylacetate” is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.203. It is also known by several other names such as “(4-Hydroxyphényl)acétate de méthyle”, “Benzeneacetic acid, 4-hydroxy-, methyl ester”, and “Methyl (4-hydroxyphenyl)acetate” among others .

Relevant Papers Several relevant papers were retrieved during the search. These papers cover a wide range of topics, including the synthesis and biological study of new chalcones , the design and synthesis of novel pyrazoles, pyrazolines, and pyridines from chalcone derivatives , and the study of RNA modifications in gynecological cancer . These papers could provide valuable insights into the properties and potential applications of “this compound” and similar compounds.

特性

IUPAC Name |

methyl 2-(4-hydroxy-2-methylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-5-9(11)4-3-8(7)6-10(12)13-2/h3-5,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQBSRXDNRKDPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

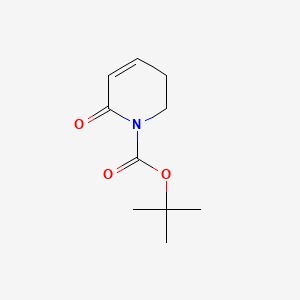

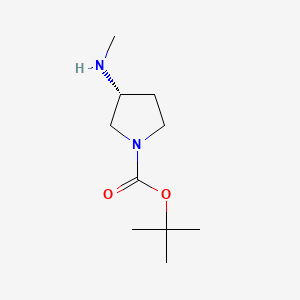

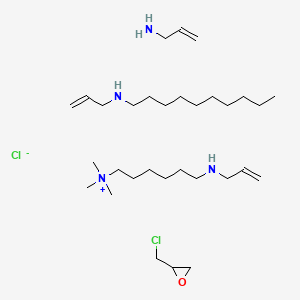

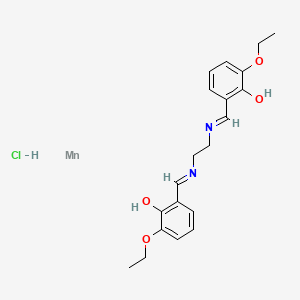

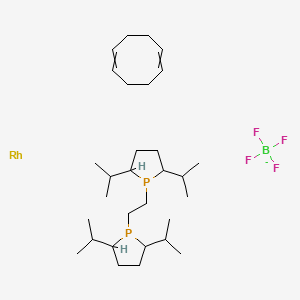

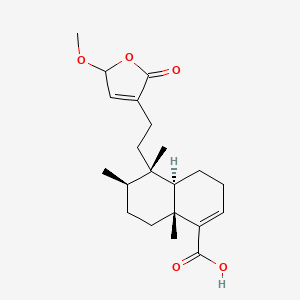

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate](/img/structure/B599822.png)